Cas no 57053-02-8 (1,3-dimethyl 2-aminobenzene-1,3-dicarboxylate)

1,3-dimethyl 2-aminobenzene-1,3-dicarboxylate 化学的及び物理的性質
名前と識別子
-
- 1,3-Benzenedicarboxylic acid, 2-amino-, dimethyl ester
- dimethyl 2-aminobenzene-1,3-dicarboxylate
- dimethyl 2-aminobenzene-1,3-dioate
- dimethyl 2-aminoisophthalate
- 2-amino-1,3-benzenedicarboxylic acid,dimethyl ester
- 2-amino-isophthalic acid dimethyl ester
- 2-Amino-isophthalsaeure-dimethylester
- AE-641
- aminoisophthalic acid dimethyl ester
- CTK1F3103
- dimethyl 2-amino-1,3-benzenedicarboxylate
- dimethyl 2-aminoisophtalate
- SureCN2895994
- 1,3-dimethyl 2-aminobenzene-1,3-dicarboxylate
- QVBQPOJYBWWILD-UHFFFAOYSA-N
- SB11445
- AK165359
- AKOS022649633
- EN300-6241545
- AS-40503
- MFCD18431747
- SY098029
- dimethyl2-aminoisophthalate
- Z1509505883
- FT-0726525
- AE-641/00784049
- DTXSID90480933
- A854669
- CS-0052739
- 57053-02-8
- SCHEMBL2895994
- DA-34823
-
- MDL: MFCD18431747
- インチ: 1S/C10H11NO4/c1-14-9(12)6-4-3-5-7(8(6)11)10(13)15-2/h3-5H,11H2,1-2H3
- InChIKey: QVBQPOJYBWWILD-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])[H])C(C1C([H])=C([H])C([H])=C(C(=O)OC([H])([H])[H])C=1N([H])[H])=O
計算された属性
- せいみつぶんしりょう: 209.06883
- どういたいしつりょう: 209.06880783g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 230
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 78.6
じっけんとくせい
- PSA: 78.62
1,3-dimethyl 2-aminobenzene-1,3-dicarboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D595175-50g |
diMethyl 2-aMinoisophthalate |
57053-02-8 | 95% | 50g |
$910 | 2024-06-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06150-10G |
1,3-dimethyl 2-aminobenzene-1,3-dicarboxylate |
57053-02-8 | 97% | 10g |
¥ 726.00 | 2023-04-07 | |
ChemScence | CS-0052739-10g |
Dimethyl 2-aminoisophthalate |
57053-02-8 | 99.60% | 10G |
$134.0 | 2022-04-27 | |
Enamine | EN300-6241545-5.0g |
1,3-dimethyl 2-aminobenzene-1,3-dicarboxylate |
57053-02-8 | 95.0% | 5.0g |
$57.0 | 2025-03-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1123379-100g |
Dimethyl 2-aminoisophthalate |
57053-02-8 | 98% | 100g |
¥4501.00 | 2024-05-08 | |
eNovation Chemicals LLC | D595175-10g |
diMethyl 2-aMinoisophthalate |
57053-02-8 | 95% | 10g |
$320 | 2024-06-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IV252-200mg |
1,3-dimethyl 2-aminobenzene-1,3-dicarboxylate |
57053-02-8 | 98% | 200mg |
99.0CNY | 2021-07-10 | |
abcr | AB457067-5 g |
Dimethyl 2-aminoisophthalate, 95%; . |
57053-02-8 | 95% | 5g |
€151.80 | 2023-04-22 | |
Enamine | EN300-6241545-10.0g |
1,3-dimethyl 2-aminobenzene-1,3-dicarboxylate |
57053-02-8 | 95.0% | 10.0g |
$97.0 | 2025-03-21 | |
eNovation Chemicals LLC | D595175-100g |
diMethyl 2-aMinoisophthalate |
57053-02-8 | 95% | 100g |
$1300 | 2024-06-05 |
1,3-dimethyl 2-aminobenzene-1,3-dicarboxylate 関連文献
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
1,3-dimethyl 2-aminobenzene-1,3-dicarboxylateに関する追加情報
1,3-Dimethyl 2-Aminobenzene-1,3-Dicarboxylate: A Comprehensive Overview
1,3-Dimethyl 2-Aminobenzene-1,3-Dicarboxylate, also known by its CAS Registry Number 57053-02-8, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound is a derivative of benzene, featuring two methyl groups and two carboxylate groups attached to the aromatic ring. The presence of an amino group further enhances its functional versatility, making it a valuable molecule in both academic research and industrial applications.
The structure of 1,3-dimethyl 2-aminobenzene-1,3-dicarboxylate is characterized by its symmetric arrangement of substituents on the benzene ring. The two methyl groups are positioned at the 1 and 3 positions, while the carboxylate groups are located at the same positions. The amino group is situated at the 2 position, creating a balanced distribution of functional groups. This symmetry not only contributes to the compound's stability but also facilitates its use in various chemical reactions.
Recent studies have highlighted the potential of 1,3-dimethyl 2-aminobenzene-1,3-dicarboxylate in the development of advanced materials. Researchers have explored its role as a precursor for synthesizing metal-organic frameworks (MOFs) and coordination polymers. These materials exhibit unique properties such as high surface area, porosity, and tunable functionality, making them ideal for applications in gas storage, catalysis, and sensing technologies.
In addition to its role in materials science, 1,3-dimethyl 2-aminobenzene-1,3-dicarboxylate has shown promise in pharmaceutical research. Its ability to act as a chelating agent has been leveraged in the design of new drug delivery systems. Recent findings suggest that this compound can enhance the bioavailability of certain drugs by forming stable complexes with metal ions, thereby reducing toxicity and improving therapeutic efficacy.
The synthesis of 1,3-dimethyl 2-aminobenzene-1,3-dicarboxylate typically involves multi-step organic reactions. Starting from benzene derivatives, chemists employ various substitution and coupling reactions to introduce the desired functional groups. The optimization of reaction conditions has been a focal point of recent research efforts to improve yield and purity. For instance, microwave-assisted synthesis has been reported to significantly accelerate the reaction process while maintaining high product quality.
The chemical properties of 1,3-dimethyl 2-aminobenzene-1,3-dicarboxylate make it an excellent candidate for use in electrochemical applications. Its ability to undergo redox reactions has been exploited in the development of novel electrodes for batteries and supercapacitors. Recent studies have demonstrated that this compound can enhance the energy storage capabilities of these devices by improving charge transfer efficiency and cycle stability.
In terms of environmental applications, 1,3-dimethyl 2-aminobenzene-1,3-dicarboxylate has been investigated for its potential in water treatment technologies. Its ability to adsorb heavy metal ions from aqueous solutions has been studied extensively. Researchers have found that this compound can effectively remove contaminants such as lead and mercury ions through chelation mechanisms. This property makes it a promising candidate for developing cost-effective water purification systems.
The versatility of 1,3-dimethyl 2-aminobenzene-1,3-dicarboxylate extends to its use in polymer chemistry as well. It has been employed as a monomer in the synthesis of polymeric materials with tailored properties. Recent advancements have focused on incorporating this compound into biodegradable polymers for sustainable packaging applications. Its ability to enhance polymer performance while maintaining biocompatibility has garnered significant interest from both academia and industry.
In conclusion, 1,3-Dimethyl 2-Aminobenzene-1,3-Dicarboxylate (CAS No:57053-02-8) is a multifaceted compound with diverse applications across various scientific disciplines. From materials science to pharmaceuticals and environmental technology,this compound continues to be a subject of intense research due to its unique chemical properties and functional versatility.
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